5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Description
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The electron ionization (EI) spectrum shows a molecular ion peak at m/z 190.2 ([M]⁺), with fragmentation pathways yielding peaks at m/z 175.1 (loss of -CH₃) and m/z 133.0 (triazole ring cleavage).
Tautomeric Behavior and Isomeric Considerations
The compound exhibits prototropic tautomerism , with the amino group shifting between positions 3 and 4 on the triazole ring (Figure 2). This behavior is confirmed by:
- Variable-temperature NMR : Exchange cross-peaks in NOESY spectra indicate equilibrium between tautomers.
- Theoretical calculations : Density functional theory (DFT) studies predict the 3-amino-4H-1,2,4-triazole tautomer as the most stable due to resonance stabilization.
No geometric isomers are possible, but substitution patterns on the phenyl ring (e.g., ortho vs. para methoxy groups) yield structural analogs with distinct properties.
Comparative Analysis with Related 1,2,4-Triazole Derivatives
Key differences arise from:
- Substituent position : Para-methoxy groups enhance conjugation and dipole moments compared to ortho analogs.
- Steric effects : Bulky substituents (e.g., bis-phenyl groups) reduce solubility but increase thermal stability.
- Electronic effects : Electron-donating methoxy groups elevate HOMO energies, influencing reactivity in metal coordination complexes.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEAHUXWMIWWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354750 | |
| Record name | 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54464-14-1 | |
| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54464-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific triazole structure and the presence of the 4-methoxyphenyl groupFor example, its ability to inhibit specific enzymes or its reactivity in certain chemical reactions can be different from other triazole derivatives .
Biological Activity
5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring with a 4-methoxyphenyl substituent, characterized by the molecular formula and an average mass of approximately 190.206 g/mol. The presence of the triazole moiety is notable for its role in various biological interactions, particularly in drug discovery and development.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. The compound's structure suggests potential efficacy against various pathogens, including resistant strains of bacteria.
- Anticancer Potential : Preliminary studies indicate that triazole derivatives can inhibit cancer cell growth. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as breast cancer (MDA-MB-231) and melanoma (IGR39) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Significant growth inhibition in cell lines | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Synthesis Pathways
Several synthetic routes have been proposed for the preparation of this compound. These methods often involve the reaction of appropriate anilines with triazole precursors under various conditions to yield the desired triazole derivatives .
Synthetic Method Overview
- Starting Materials : Anilines and triazole derivatives.
- Reagents : Common reagents include acetic acid and coupling agents.
- Conditions : Reactions may be performed under microwave irradiation or conventional heating methods to enhance yields.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that substituents on the phenyl ring significantly affect the compound's lipophilicity and overall pharmacological profile .
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | Different methoxy position | Varying anticancer activity |
| 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-thiol | Thiol group addition | Enhanced reactivity |
| 5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Chlorine substitution | Altered pharmacokinetics |
Case Studies and Research Findings
Recent studies have evaluated the anti-tubercular activity of related compounds against Mycobacterium tuberculosis strains. Compounds that share structural similarities with this compound demonstrated minimum inhibitory concentrations (MIC) as low as , highlighting their potential as therapeutic agents against resistant strains .
Additionally, research has shown that electron-withdrawing groups on the phenyl ring enhance bioavailability and cellular permeability, thereby improving therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted hydrazides or thioureas with aldehydes or ketones. For example, a multi-step process starting from 4-methoxybenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) facilitates nucleophilic substitution to form the triazole core . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Variations include solvent-free condensation of barbituric acids and aldehydes with pyrazol-5-amines .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms and planar arrangements of the triazole ring, as seen in similar structures like 3-phenyl-1H-1,2,4-triazol-5-amine .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at the 4-position of the phenyl ring) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening methods are used to assess its activity?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase or kinase inhibition, comparing activity against reference inhibitors .
Advanced Research Questions
Q. How can solvent-free or microwave-assisted synthesis optimize yield and purity?
- Methodological Answer : Solvent-free conditions reduce side reactions and purification steps. For example, one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones under solvent-free conditions achieves >80% yield . Microwave irradiation accelerates reactions (e.g., 10–15 minutes vs. hours) while maintaining regioselectivity, as demonstrated in sulfur-containing triazole derivatives .
Q. How do researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing methoxy with fluorine) to isolate contributing factors .
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, controlled ATP levels in kinase assays) .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent used in dissolution) .
Q. What computational strategies predict reactivity and binding affinities?
- Methodological Answer :
- DFT calculations : Model electron distribution in the triazole ring to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase II) using software like AutoDock Vina, guided by crystallographic data .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to design analogs .
Q. What are the challenges in crystallizing tautomeric forms of this compound?
- Methodological Answer : Tautomerism (e.g., 1H- vs. 4H-triazole forms) complicates crystallization. Strategies include:
- Slow evaporation : Use polar solvents (e.g., DMSO/water mixtures) to stabilize specific tautomers .
- Co-crystallization : Add templating agents (e.g., metal ions) to lock the preferred conformation, as seen in 3-phenyl-1,2,4-triazol-5-amine .
Q. How do structural modifications (e.g., sulfur substitution) alter pharmacological profiles?
- Methodological Answer :
- Thioether vs. ether linkages : Sulfur incorporation (e.g., 3-allylsulfanyl derivatives) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Methoxy group replacement : Fluorine analogs increase metabolic stability but may reduce solubility, requiring formulation adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
